

Introduction: The Critical Role of Starting Materials in Drug Discovery

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Compound of Interest

Compound Name: *2-(5-Fluoro-2-nitrophenyl)ethan-1-ol*
Cat. No.: *B13574917*

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In the landscape of pharmaceutical development, the integrity of the final Active Pharmaceutical Ingredient (API) is inextricably linked to the quality of its precursors. **2-(5-Fluoro-2-nitrophenyl)ethan-1-ol**, a key building block in the synthesis of various therapeutic agents, exemplifies this principle. The incorporation of a fluorine atom can significantly enhance the metabolic stability, binding affinity, and overall efficacy of drug candidates, making fluorinated intermediates like this one highly valuable in modern medicinal chemistry.^{[1][2]} However, its journey from a supplier's shelf to a pivotal role in a drug synthesis pathway is governed by stringent quality and regulatory standards.

This guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the strategic sourcing of **2-(5-Fluoro-2-nitrophenyl)ethan-1-ol** in the United States and Europe. It provides a framework for navigating the supplier landscape, qualifying vendors, and ensuring the procurement of materials that meet the rigorous demands of pharmaceutical research and manufacturing.

Chapter 1: Compound Profile and Key Identifiers

A precise understanding of the target molecule is the foundation of any sourcing strategy. Ambiguity in identification can lead to costly errors and project delays.

Property	Value	Source
IUPAC Name	2-(5-fluoro-2-nitrophenyl)ethan-1-ol	Fluorochem[3]
CAS Number	553661-23-7	Fluorochem[3]
Molecular Formula	C ₈ H ₈ FNO ₃	Fluorochem[3]
Molecular Weight	185.15 g/mol	Calculated
Canonical SMILES	<chem>O=C1=CC=C(F)C=C1CCO</chem>	Fluorochem[3]

This compound is a functionalized aromatic alcohol, where the nitro and fluoro groups impart specific reactivity crucial for subsequent synthetic transformations. Its role as a pharmaceutical intermediate means that its quality directly influences the critical quality attributes (CQAs) of the final API.[4]

Chapter 2: Navigating the Supplier Landscape in the USA and Europe

The market for specialty chemicals is diverse, ranging from large-scale manufacturers to niche custom synthesis labs. Suppliers generally fall into three categories:

- **Primary Manufacturers:** These companies synthesize the compound in-house, often in large quantities. They have direct control over the manufacturing process and can typically provide the most comprehensive documentation, including detailed impurity profiles and process change notifications.
- **Distributors:** These entities source chemicals from various manufacturers and manage logistics and distribution. They offer a broader catalog and simplified procurement but may have less direct control over the manufacturing process itself.
- **Research Chemical Suppliers:** Companies like Fluorochem, BLDpharm, and American Elements specialize in providing smaller, research-scale quantities.[3][5][6] They are

essential for early-stage R&D but may not always offer materials produced under Good Manufacturing Practice (GMP) conditions.

When sourcing, the intended use is paramount. For early-stage discovery, a research-grade chemical may suffice. However, as a project progresses towards clinical trials, sourcing from a GMP-compliant manufacturer becomes non-negotiable.[7]

Chapter 3: The Cornerstone of Procurement: Quality Control and Documentation

Quality control is not merely a final check; it is a comprehensive system to ensure that an intermediate consistently meets predefined specifications.[8] For a pharmaceutical intermediate, the quality control framework is built upon robust documentation and analytical testing.

Essential Documentation

A reliable supplier must provide a complete package of documentation that validates the quality of their product.

Document	Purpose and Key Areas for Review
Certificate of Analysis (CoA)	Provides batch-specific results for identity, purity, and other specified tests (e.g., water content, residual solvents). Verify that the analytical methods used are appropriate and validated.[4]
Safety Data Sheet (SDS)	Outlines hazards, handling procedures, and emergency measures. Essential for laboratory safety and compliance.
Specification Sheet	Details the agreed-upon analytical tests, methods, and acceptance criteria for the product. This forms the basis of the quality agreement.[9]
Impurity Profile Analysis	Crucial for pharmaceutical development, this document details known and potential impurities from the synthetic route. Understanding impurity pathways is a key expectation of regulatory bodies.[4][10]

Protocol for Incoming Quality Control (QC) Analysis

It is a best practice to independently verify the quality of a newly received batch of any critical intermediate. This protocol serves as a self-validating system for supplier claims.

Objective: To confirm the identity, purity, and integrity of a received batch of **2-(5-Fluoro-2-nitrophenyl)ethan-1-ol**.

Methodology:

- Documentation Review:
 - Cross-reference the supplier's CoA with the established specification sheet.
 - Confirm the batch number on the container matches the CoA.

- Physical Inspection:
 - Visually inspect the container for damage or compromised seals.
 - Observe the material's appearance (e.g., color, form) and compare it to the specification.
- Sample Preparation:
 - Under appropriate safety conditions (fume hood, personal protective equipment), carefully draw a representative sample.
 - Prepare separate samples for analysis:
 - For ^1H NMR and ^{19}F NMR: Dissolve a precise amount (e.g., 5-10 mg) in a deuterated solvent (e.g., CDCl_3 or DMSO-d_6).
 - For HPLC-UV/MS: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like acetonitrile or methanol, and create serial dilutions.
- Analytical Testing:
 - Identity Confirmation (NMR):
 - Acquire ^1H and ^{19}F NMR spectra. The fluorine atom provides a highly sensitive and specific probe for identity confirmation.[\[2\]](#)
 - Compare the resulting spectra with a known reference standard or literature data to confirm the chemical structure.
 - Purity Assessment (HPLC):
 - Analyze the sample using a validated HPLC method with UV detection.
 - Determine the area percentage of the main peak to assess purity. The method should be capable of separating the main compound from starting materials and potential process-related impurities.
 - Impurity Identification (Mass Spectrometry):

- Use HPLC coupled with a mass spectrometer (LC-MS) to obtain the mass of the primary peak, confirming its molecular weight.
- Analyze any minor peaks to identify potential impurities.
- Conclusion:
 - If all results conform to the pre-agreed specifications, the batch is approved for use.
 - If any discrepancies are found (e.g., purity below threshold, presence of unexpected impurities), a formal investigation should be initiated, and the supplier must be contacted.

Chapter 4: The Regulatory Maze: Sourcing for Clinical Development

When a drug candidate moves into preclinical and clinical phases, the regulatory requirements for its chemical intermediates intensify dramatically. Both the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have stringent expectations, largely guided by the International Council for Harmonisation (ICH) guidelines.[\[11\]](#)

Key Regulatory Frameworks

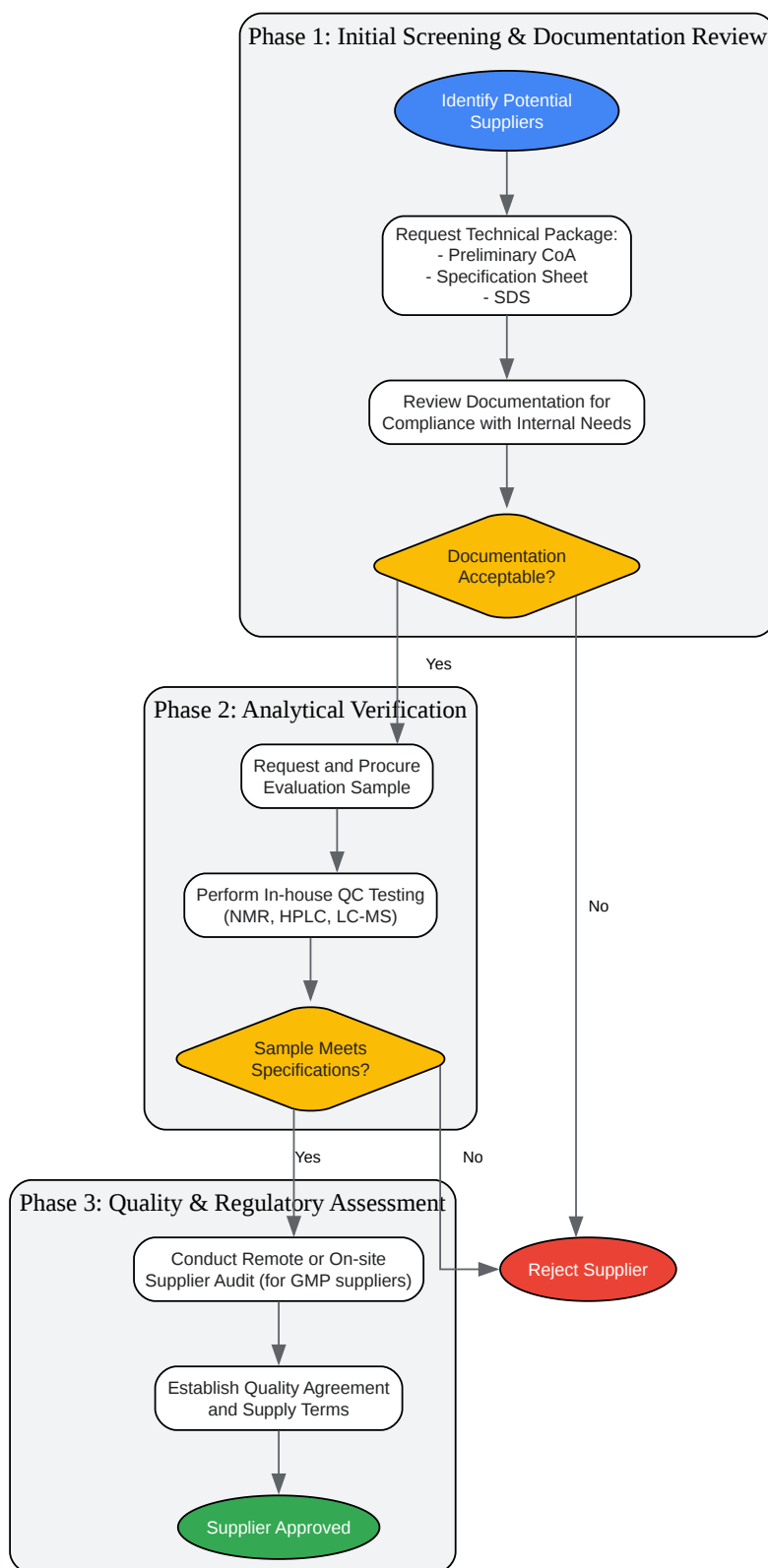
- ICH Q7: Good Manufacturing Practice for Active Pharmaceutical Ingredients: While this guideline applies directly to APIs, it states that GMP principles should be applied to the manufacturing steps of "defined intermediates." This ensures traceability, process control, and a controlled production environment.[\[4\]](#)[\[7\]](#)
- ICH Q11: Development and Manufacture of Drug Substances: This guideline emphasizes understanding the formation of impurities and establishing a robust control strategy for the entire manufacturing process, including intermediates.[\[4\]](#)
- Regulatory Starting Materials (RSMs): The designation of a compound as an RSM is critical. All synthetic steps after the final RSM must be conducted under full GMP.[\[12\]](#) If **2-(5-Fluoro-2-nitrophenyl)ethan-1-ol** is designated as a late-stage intermediate rather than an RSM, its manufacturing will likely fall under GMP scrutiny.

Navigating US vs. EU Differences

While both the FDA and EMA follow ICH guidelines, their interpretation and filing requirements can differ. For instance, US filings may require the inclusion of GMP documents and batch records, whereas European authorities often prefer these to be excluded from the filing and reviewed during site-specific inspections.^[13] A global drug development program must account for these nuances, which can impact the supply chain by potentially requiring different documentation streams for different regions.^[12]

Chapter 5: A Workflow for Supplier Qualification

Selecting the right supplier is a systematic process that balances scientific requirements, quality assurance, and regulatory compliance. The following workflow illustrates a robust approach to supplier qualification.



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Caption: A structured workflow for qualifying suppliers of critical pharmaceutical intermediates.

Chapter 6: Synthesis and Application Context

Understanding the synthetic origin of **2-(5-Fluoro-2-nitrophenyl)ethan-1-ol** provides valuable insight into potential impurities. While specific routes are proprietary, related syntheses often involve the reduction of a corresponding acid or aldehyde, or the functionalization of a nitrophenyl precursor.^[14] For example, the preparation of related nitroaniline compounds can sometimes result in isomeric impurities if the starting materials are not carefully controlled.^[15] This knowledge allows researchers to develop targeted analytical methods to screen for process-specific impurities that may not be listed on a standard CoA.

The compound's utility is broad, serving as a precursor in the synthesis of molecules for anti-inflammatory drugs, enzyme inhibitors, and other therapeutic agents.^{[16][17]} Its structure is a valuable scaffold for building more complex molecules in drug discovery campaigns.

Conclusion

Sourcing **2-(5-Fluoro-2-nitrophenyl)ethan-1-ol** for pharmaceutical applications in the USA and Europe is a multi-faceted task that extends far beyond a simple purchasing transaction. It requires a deep understanding of the compound's chemical nature, a thorough evaluation of the supplier landscape, and rigorous adherence to quality control and international regulatory standards. By implementing a systematic approach to supplier qualification, including comprehensive documentation review, independent analytical verification, and a clear understanding of the regulatory context, research and development teams can ensure a stable supply of high-quality material. This diligence is the foundation upon which safe and effective medicines are built, safeguarding process integrity from the laboratory bench to the patient.

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